N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine
Description
Molecular Architecture and Crystallographic Analysis
N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (C₁₀H₁₇N₅; molecular weight: 207.28 g/mol) features a pyrimidine ring substituted at the 4-position with a piperazine moiety and at the 2-position with a dimethylamine group. The SMILES notation (CN(C)C₁=NC=CC(=N1)N₂CCNCC₂) and InChIKey (QSERFXPZIOTLLW-UHFFFAOYSA-N) confirm its connectivity.
Crystallographic studies of analogous piperazine-pyrimidine hybrids reveal that the piperazine ring typically adopts a chair conformation with protonation occurring at the nitrogen atom not directly bonded to the pyrimidine. For example, in 4-(pyrimidin-2-yl)piperazin-1-ium chloride, the piperazine chair conformation facilitates N–H⋯Cl hydrogen bonding , stabilizing the crystal lattice. While direct single-crystal data for this compound are unavailable, computational models predict similar intermolecular interactions, including van der Waals forces and C–H⋯N hydrogen bonds involving the pyrimidine nitrogen atoms.
Table 1: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₇N₅ |
| Bond Angles (Pyrimidine) | ~120° (sp² hybridization) |
| Piperazine Chair Conformation | Dihedral angles: 55–60° |
| Predicted Hydrogen Bonds | N–H⋯N (2.8–3.2 Å) |
Comparative Structural Features of Piperazine-Pyrimidine Hybrid Systems
Piperazine-pyrimidine hybrids exhibit structural diversity based on substitution patterns:
- Antimalarial Agents : 4-Aminoquinoline-pyrimidine hybrids linked via piperazine show enhanced activity against Plasmodium falciparum due to the piperazine’s flexibility and basic nitrogen atoms , which improve solubility and target engagement.
- Neuroactive Compounds : In adenosine receptor antagonists, piperazine serves as a conformational spacer , enabling optimal positioning of pharmacophores. For instance, 5-(4-hydroxyphenethylamino) derivatives achieve nanomolar affinity for adenosine A₁/A₂A receptors.
- Impact of N-Alkylation : Compared to N,N-dimethyl substitution in the target compound, bulkier groups (e.g., phenethyl) in analogs like PNU-22394 reduce rotational freedom but enhance receptor selectivity by filling hydrophobic pockets.
Electronic Effects : The dimethylamine group in this compound donates electron density to the pyrimidine ring, altering its π-electron distribution and influencing binding interactions. This contrasts with unsubstituted piperazine-pyrimidine systems, where the basicity of the piperazine nitrogens dominates reactivity.
Tautomeric Properties and Conformational Dynamics
The pyrimidine ring in this compound exhibits limited tautomerism due to the absence of hydroxyl or thiol groups. However, protonation equilibria of the piperazine moiety significantly influence conformational dynamics:
- At physiological pH (7.4), piperazine exists in a monoprotonated state , with the free nitrogen participating in hydrogen bonding.
- Molecular dynamics simulations reveal that dimethyl substitution restricts piperazine ring puckering , favoring a chair conformation with an energy barrier of ~5 kcal/mol.
Table 2: Protonation States at pH 7.4
| Species | Population (%) |
|---|---|
| Monoprotonated Piperazine | 65–70 |
| Diprotonated Piperazine | 30–35 |
Tautomeric shifts in related compounds (e.g., 4-pyrimidone) involve keto-enol equilibria , but the dimethylamine group in this compound stabilizes the amino tautomer, suppressing such transitions.
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy :
- C=N Stretch (pyrimidine): 1600–1650 cm⁻¹.
- C–N Stretch (piperazine): 1150–1250 cm⁻¹.
- N–H Bend (piperazine): 1550–1580 cm⁻¹.
Mass Spectrometry (MS):
Table 3: Characteristic Spectral Peaks
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 3.1 (N(CH₃)₂), δ 8.3 (pyrimidine) |
| IR | 1615 cm⁻¹ (C=N), 1180 cm⁻¹ (C–N) |
| MS | 207.15 [M+H]⁺, 162 [M−45]⁺ |
Properties
IUPAC Name |
N,N-dimethyl-4-piperazin-1-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-14(2)10-12-4-3-9(13-10)15-7-5-11-6-8-15/h3-4,11H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSERFXPZIOTLLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777807-92-8 | |
| Record name | N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available pyrimidine derivatives.
Step 1: The pyrimidine core is functionalized by introducing a piperazine ring through nucleophilic substitution reactions.
Step 2: The dimethylamine group is introduced via reductive amination or direct alkylation using dimethylamine and appropriate catalysts.
Reaction Conditions: Common solvents include ethanol or methanol, with reactions often conducted under reflux conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate hydrogenation steps.
Industrial Production Methods:
Batch Processing: Involves sequential addition of reagents with intermediate purification steps.
Continuous Flow Synthesis: Utilizes automated systems for the continuous addition of reagents and removal of by-products, enhancing efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the piperazine ring.
Reduction: Reduction reactions may target the pyrimidine core or the dimethylamine group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products:
Oxidation Products: N-oxides or hydroxylated derivatives.
Reduction Products: Reduced forms of the pyrimidine or piperazine rings.
Substitution Products: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with varying biological activities .
Biological Applications
The compound has been investigated for its selective antagonistic activity on the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in several neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. Preclinical studies suggest it may enhance cognitive function and have neuroprotective effects .
Medical Applications
The compound is being explored for potential therapeutic uses in:
- Neurological Disorders: Its role as a neuropeptide Y receptor antagonist indicates potential benefits in treating cognitive deficits associated with neurodegenerative diseases.
- Chronic Pain Management: There are indications that it may help manage chronic pain and inflammatory disorders .
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound in preclinical models:
- Cognitive Function Enhancement: Animal studies have shown significant improvements in cognitive tasks when treated with this compound, suggesting its potential utility in treating cognitive impairments .
- Neuroprotection Studies: Research indicates that the compound may protect neuronal cells from degeneration, further supporting its role in neurological therapy .
Mechanism of Action
Molecular Targets and Pathways:
Receptor Binding: The compound may act as an agonist or antagonist at various neurotransmitter receptors.
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
Signal Transduction: Modulates signaling pathways by interacting with key proteins and receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine with structurally related pyrimidine derivatives, focusing on synthetic yields, substituent effects, and biological relevance.
Structural Analogues with Modified Amine Substituents
- N,N-Dimethyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine (2b) Key Differences: Replaces the piperazine group with a nitro-triazole moiety. Synthesis: Prepared via GP1 (General Procedure 1) with a 54% yield and a decomposition point of 167–169°C . Significance: Demonstrates how electron-withdrawing groups (e.g., nitro) can influence reactivity and stability compared to the piperazine-containing analogue .
N-Methyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine (2c)
Analogues with Extended Heterocyclic Systems
- UNC4707 (N,N-Dimethyl-7-phenyl-4-(piperazin-1-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-amine) Key Differences: Incorporates a fused thieno-pyrimidine core and a phenyl group. Synthesis: Achieved via trifluoroacetic acid-mediated deprotection and purification (ESI+ MS: 507 [M+H]⁺) .
4-[4-(4-Fluorophenyl)-2-(morpholin-4-yl)-1,3-thiazol-5-yl]-N-[4-(piperazin-1-yl)phenyl]pyrimidin-2-amine (9)
- Key Differences : Integrates a thiazole ring and fluorophenyl group.
- Synthesis : Low yield (5%) due to complex multi-step reactions, indicating synthetic challenges compared to the parent compound .
- Activity : Targets Plasmodium falciparum, underscoring the impact of aromatic and heterocyclic additions on antiparasitic activity .
Analogues with Alternative Heterocyclic Cores
- N,N-Dimethyl-4-(5-methylpyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine (63) Key Differences: Replaces piperazine with a pyrazolo-pyridazine group. Synthesis: Low yield (9%) via aminosulfuric acid-mediated coupling, reflecting the difficulty of introducing fused heterocycles . Application: Investigated as a DYRK inhibitor, emphasizing the role of core flexibility in kinase selectivity .
Substituent-Driven Property Comparisons
Key Research Findings and Trends
Synthetic Accessibility : Piperazine-containing pyrimidines (e.g., UNC4707) often require multi-step syntheses with moderate-to-low yields, whereas simpler analogues like 2b achieve higher yields .
Biological Performance : The addition of aromatic groups (e.g., fluorophenyl in Compound 9) enhances antiparasitic activity but complicates synthesis .
Solubility and Stability: N,N-Dimethylation at the 2-position (as in the parent compound) likely improves pharmacokinetic properties compared to mono-methylated derivatives like 2c .
Biological Activity
N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a dimethylamino group and a piperazine moiety. This structure is crucial for its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the piperazine ring often enhances the solubility and bioavailability of the compound, making it suitable for pharmaceutical applications.
Kinase Inhibition
Pyrimidine derivatives are well-known for their role as kinase inhibitors. This compound may inhibit specific kinases involved in cellular signaling pathways that regulate cell growth and survival. This inhibition can be particularly beneficial in cancer therapy, where uncontrolled cell proliferation is a hallmark.
Antimicrobial Activity
The compound may exhibit antimicrobial properties, similar to other thiazole-containing compounds. Studies have indicated that derivatives with similar structures demonstrate antibacterial and antifungal effects. For instance, compounds with piperazine rings have shown effectiveness against various bacterial strains, suggesting that this compound could also possess such activities.
Cytotoxicity Studies
Research has demonstrated that compounds structurally related to this compound exhibit cytotoxic effects against human tumor cell lines. For example, thiazole derivatives have shown significant activity against cancer cells, indicating that this compound may also contribute to anticancer strategies .
| Compound Name | Target Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antitumor | TBD | TBD |
| Thiazole Derivative A | Antibacterial | 50 | |
| Thiazole Derivative B | Antifungal | 30 |
Binding Affinity Studies
Binding affinity studies are crucial for understanding how these compounds interact with their biological targets. Preliminary studies suggest that modifications to the piperazine or pyrimidine moieties can enhance binding affinity and selectivity towards specific kinases or receptors .
Case Studies
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of similar compounds, researchers found that pyrimidine-based inhibitors effectively reduced the viability of various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in apoptosis and cell cycle regulation .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of piperazine-containing compounds demonstrated their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as potential candidates for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, and how is structural confirmation achieved?
- Methodology : Synthesis typically involves multi-step reactions starting with precursor amines (e.g., dibenzyl-protected cyclohexan-amines) followed by deprotection and coupling with pyrimidine derivatives. Key steps include:
- Deprotection : Removal of benzyl groups via catalytic hydrogenation or acidic conditions to yield free amines.
- Coupling : Reaction with activated pyrimidine intermediates (e.g., chloro- or bromopyrimidines) under basic conditions.
- Structural Confirmation :
- Mass Spectrometry (MS) : ESI+ mode confirms molecular weight (e.g., m/z 452 [M + H]+ for related compounds) .
- 1H NMR : Characteristic chemical shifts (e.g., δ 2.3–3.1 ppm for piperazine protons, δ 6.5–8.5 ppm for pyrimidine aromatic protons) validate regiochemistry .
Q. How are impurities or byproducts identified during synthesis, and what analytical strategies mitigate them?
- Methodology :
- HPLC-MS : Detects low-abundance impurities by coupling high-resolution separation with mass accuracy.
- Comparative NMR : Identifies unexpected signals (e.g., residual solvents or incomplete deprotection) by comparing spectra against reference standards .
- Process Optimization : Adjust reaction stoichiometry, temperature, or solvent polarity to suppress side reactions (e.g., over-alkylation) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction pathways for this compound?
- Methodology :
- Quantum Chemical Calculations : Predict reaction energetics (e.g., transition states for piperazine-pyrimidine coupling) to identify rate-limiting steps .
- In Silico Screening : Simulate solvent effects or catalyst interactions to enhance yield (e.g., using polar aprotic solvents for nucleophilic substitution) .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., temperature, time) for novel derivatives .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. MS) for structural elucidation?
- Methodology :
- 2D NMR Techniques : Use HSQC, HMBC, or NOESY to resolve ambiguities in proton assignments (e.g., distinguishing N-methyl vs. piperazine protons) .
- Isotopic Labeling : Introduce 13C/15N labels to track connectivity in complex spectra .
- Cross-Validation : Compare experimental data with density functional theory (DFT)-calculated NMR chemical shifts .
Q. How does the conformational flexibility of the piperazine-pyrimidine core influence biological activity?
- Methodology :
- X-ray Crystallography : Determine solid-state conformations (e.g., chair vs. boat piperazine rings) and hydrogen-bonding networks .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding to correlate torsional angles (e.g., dihedral angles between pyrimidine and piperazine) with affinity .
- SAR Studies : Synthesize rigid analogs (e.g., spirocyclic derivatives) to probe conformational requirements for target engagement .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?
- Methodology :
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers during purification .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) in key coupling steps to enforce stereochemistry .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect enantiomeric excess during scale-up .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
